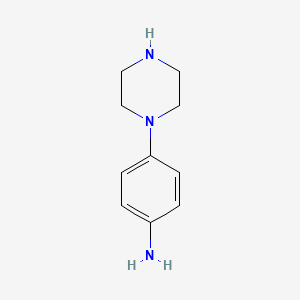

1-(4-Aminophenyl)piperazine

Descripción

Contextualizing 1-(4-Aminophenyl)piperazine within Piperazine (B1678402) Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry and materials science. nih.govresearchgate.net Its prevalence stems from its unique combination of properties. The piperazine core can exist in a stable chair conformation and possesses two nitrogen atoms that can be independently functionalized, allowing for the creation of diverse molecular architectures. nih.govresearchgate.net These nitrogen atoms, with their respective pKa values, can significantly influence the pharmacokinetic properties of a molecule, such as its water solubility and bioavailability. nih.gov

This compound is a disubstituted piperazine derivative where one nitrogen atom is attached to a phenyl group, which in turn bears an amino group at the para position. This specific substitution pattern places it within a class of piperazine compounds that are extensively explored as intermediates and as core structures in the synthesis of more complex molecules. ontosight.airesearchgate.netjocpr.com The presence of both a secondary amine within the piperazine ring and a primary aromatic amine on the phenyl ring provides two distinct sites for chemical modification, making it a valuable building block in combinatorial chemistry and targeted synthesis.

The versatility of the piperazine scaffold is demonstrated by the wide array of biologically active compounds that incorporate it, including agents with antipsychotic, antihistaminic, anti-inflammatory, and antimicrobial properties. nih.govontosight.ai The introduction of the aminophenyl group to the piperazine core, as seen in this compound, further expands its potential applications, particularly in the development of targeted therapeutics. chemimpex.comacs.org

Significance of the Aminophenyl Moiety in Chemical Compound Design

The aminophenyl moiety, a benzene (B151609) ring substituted with an amino group, is a key functional group in the design of a wide range of chemical compounds, particularly in the field of medicinal chemistry. The amino group can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts, which can improve a compound's solubility and formulation characteristics. tandfonline.com

In the context of this compound, the aminophenyl group serves several critical functions. It can participate in crucial binding interactions with biological targets, such as enzymes and receptors. tandfonline.comacs.org For instance, the 2-(4-aminophenyl)benzothiazole structure has been investigated for its antitumor properties, where the aminophenyl portion is thought to be vital for its biological activity. tandfonline.com Furthermore, the amino group provides a reactive handle for further chemical modifications, allowing for the attachment of various pharmacophores to the core structure. mdpi.com

Historical Perspective of this compound Research Trajectories

While a detailed historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its research trajectory is intrinsically linked to the broader development of piperazine derivatives in pharmaceuticals. Piperazine itself was first introduced as an anthelmintic agent in 1953. ambeed.com The subsequent exploration of piperazine derivatives for a multitude of therapeutic applications has been a continuous effort in medicinal chemistry. ontosight.aijocpr.commdpi.com

The research focus on compounds like this compound and its analogues appears to have gained momentum with the increasing understanding of structure-activity relationships and the demand for novel drug candidates. For example, the development of antifungal agents like posaconazole (B62084) and itraconazole (B105839), which utilize piperazine-containing intermediates, highlights the importance of this chemical class. smolecule.comiconpharmachem.comdarshanpharmaindia.indarshanpharmaindia.in

Early research likely focused on the fundamental synthesis and characterization of this compound as a chemical intermediate. rsc.org More recent research has shifted towards its application as a key building block in the synthesis of complex molecules with specific biological targets. chemimpex.comgoogle.com This includes its use in creating kinase inhibitors and other targeted therapies. rsc.org The evolution of synthetic methodologies, such as the Buchwald-Hartwig amination, has also played a significant role in facilitating the synthesis and diversification of this compound derivatives. google.com

The continuous interest in this compound is evident from the numerous patents and research articles that describe its synthesis and application in the creation of new chemical entities with potential therapeutic value. google.comnih.govpatsnap.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H15N3 | nih.gov |

| Molecular Weight | 177.25 g/mol | nih.gov |

| CAS Number | 67455-41-8 | nih.gov |

| Appearance | Not explicitly stated for the base compound, derivatives are often powders. | iconpharmachem.comdarshanpharmaindia.indarshanpharmaindia.in |

| Melting Point | Not available for the base compound. Derivatives have melting points in the range of 186-240 °C. | smolecule.comiconpharmachem.comdarshanpharmaindia.indarshanpharmaindia.in |

| Boiling Point | Not available. | |

| Solubility | A related compound, 1-Boc-4-(4-aminophenyl)piperazine, is slightly soluble in water. | fishersci.at |

| pKa | Not available. | |

| IUPAC Name | 4-piperazin-1-ylaniline | nih.gov |

Spectroscopic Data for a Derivative: 1-Boc-4-(4-aminophenyl)piperazine

| Spectroscopy | Data | Source |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.81 (2H, d, J = 12 Hz), 6.86 (2H, d, J = 12 Hz), 3.62 – 3.59 (4H, m), 3.43 – 3.41 (2H, bs), 2.96 (4H, m), 1.49 (9H, s) | rsc.org |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.8, 144.5, 140.6, 119.2 (2C), 116.17 (2C), 79.8, 51.2 (2C), 43.9 (2C), 28.5 (3C) | rsc.org |

| Mass Spectrum (ESI, +ve) | m/z 278 [(M + H)⁺, 100%], 279 (33), 222 (22) | rsc.org |

Structure

3D Structure

Propiedades

IUPAC Name |

4-piperazin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVOYRCCWLRTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329709 | |

| Record name | 1-(4-Aminophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67455-41-8 | |

| Record name | 1-(4-Aminophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Aminophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Aminophenyl Piperazine and Its Derivatives

Established Synthetic Routes for 1-(4-Aminophenyl)piperazine

The traditional synthesis of this compound and its analogues relies on well-documented organic reactions. These methods, while robust, often involve multiple steps and require careful optimization of reaction conditions to maximize efficiency.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely used for forming carbon-nitrogen bonds. This method is employed in the synthesis of N-aryl piperazines by coupling an aryl halide or triflate with piperazine (B1678402) or its derivatives. mdpi.comnih.gov For the synthesis of this compound precursors, this typically involves the reaction of a protected piperazine, such as N-Boc-piperazine, with a suitable aryl halide. mdpi.comasianpubs.org

The reaction is catalyzed by a palladium source, such as palladium acetate (B1210297) or Pd₂(dba)₃, in the presence of a phosphine (B1218219) ligand like BINAP. nih.govpatsnap.com A strong base, commonly sodium tert-butoxide (t-BuONa) or potassium tert-amylate, is required to facilitate the catalytic cycle. nih.govpatsnap.com The choice of solvent is critical, with anhydrous, aprotic solvents like toluene (B28343) or dioxane being typical. nih.govchemicalbook.com The reaction is generally conducted at elevated temperatures, often around 80-110°C, under an inert atmosphere to prevent catalyst degradation. nih.govpatsnap.com This approach provides a direct and versatile route to the N-aryl piperazine core structure. google.com

Table 1: Representative Buchwald-Hartwig Reaction Conditions

| Component | Example Reagents/Conditions | Role | Source(s) |

| Aryl Halide | p-Bromo- or p-chloronitrobenzene | Electrophile | patsnap.com |

| Amine | Piperazine, N-Boc-piperazine | Nucleophile | mdpi.compatsnap.com |

| Catalyst | Palladium acetate, Pd₂(dba)₃, [Pd(IPr)Cl₂]₂ | Cross-coupling catalyst | nih.govpatsnap.com |

| Ligand | BINAP | Stabilizes and activates the catalyst | nih.gov |

| Base | Potassium tert-amylate, Sodium tert-butoxide (t-BuONa) | Activates the amine | nih.govpatsnap.com |

| Solvent | Toluene, Dioxane, Ethylene (B1197577) glycol dimethyl ether | Reaction medium | nih.govpatsnap.comchemicalbook.com |

| Temperature | 80 - 110°C | Provides activation energy | patsnap.com |

A common and efficient strategy for synthesizing this compound involves the reduction of its nitro precursor, 1-(4-nitrophenyl)piperazine (B103982). Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency and clean conversion. google.com This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

The most frequently used catalyst is palladium on a carbon support (Pd/C). google.comgoogle.com Other catalysts such as platinum (Pt) or nickel (Ni) can also be employed. google.com The reaction is typically carried out in a protic organic solvent like ethanol (B145695) or methanol (B129727). google.comgoogle.com Hydrogenation can be performed at moderate pressures (e.g., 2-4 bar) and ambient to slightly elevated temperatures (20-50°C). google.comgoogle.com The reduction of the nitro group to a primary amine via this method is generally high-yielding and produces the desired aminophenyl derivative with high purity. vulcanchem.comsmolecule.com An alternative to high-pressure hydrogenation is catalytic hydrogen transfer reduction, which can use agents like sodium phosphinite monohydrate in conjunction with a palladium catalyst. google.com

Table 2: Catalytic Hydrogenation Parameters for Nitro Group Reduction

| Parameter | Typical Conditions | Purpose | Source(s) |

| Substrate | 1-(4-nitrophenyl)piperazine or its derivatives | Precursor to be reduced | google.comgoogle.com |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Facilitates the reduction | google.comgoogle.com |

| Hydrogen Source | Hydrogen Gas (H₂) | Reducing agent | google.comvulcanchem.com |

| Pressure | 1 - 5 atm | Drives the reaction | google.com |

| Solvent | Ethanol, Methanol | Dissolves substrate | google.comgoogle.com |

| Temperature | 20 - 50°C | Controls reaction rate | google.com |

Alkylation and reductive amination are fundamental methods for synthesizing substituted piperazines. mdpi.comiau.ir Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. iau.ir This is a highly practical one-pot method for creating secondary and tertiary amines. iau.irsci-hub.se

Various reducing agents have been developed for this purpose, including sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). asianpubs.orgiau.ir More recently, stable and selective reagents like zirconium borohydride–piperazine complexes have been reported to be effective for the reductive amination of a wide range of aldehydes and ketones. iau.irsci-hub.se This method can be applied to the synthesis of this compound derivatives by reacting a suitable piperazine with an appropriate carbonyl compound. asianpubs.org For instance, the N-alkylation of a piperazine can be achieved using an aldehyde and a reducing agent, a process that is versatile and generally provides good yields. asianpubs.org

For large-scale industrial production, synthetic routes are optimized for cost-effectiveness, safety, yield, and purity. A common industrial pathway to this compound and its analogues combines several of the aforementioned reactions. smolecule.com A typical multi-step synthesis starts with the coupling of a piperazine derivative with an activated nitroaromatic compound, such as 1-chloro-4-nitrobenzene (B41953). google.compatsnap.com

For example, N-(4-hydroxyphenyl)piperazine can be reacted with 1-chloro-4-nitrobenzene in a high-boiling solvent like N-Methylpyrrolidone (NMP) at elevated temperatures (e.g., 120-125°C) in the presence of an organic base like Hünig's base (N,N-Diisopropylethylamine). google.com This produces the intermediate 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol. patsnap.com The subsequent step is the reduction of the nitro group to an amine, typically through catalytic hydrogenation with H₂ gas and a Pd/C catalyst, to yield the final product, 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine. google.compatsnap.com This route is favored in industrial settings as it utilizes readily available starting materials and employs well-established, scalable chemical transformations. google.comgoogle.com

Alkylation and Reductive Amination Approaches for Piperazine Derivatives

Novel Synthetic Approaches and Innovations

Ongoing research focuses on developing more efficient, environmentally friendly, and cost-effective methods for synthesizing this compound and its derivatives. These innovations aim to improve upon the established routes by increasing yields, enhancing purity, and simplifying procedures.

Recent innovations have focused on creating new synthetic pathways that offer higher yields and purity while simplifying the operational steps. One such novel route utilizes a Buchwald-Hartwig coupling reaction as a key step, which provides strong operability and is more amenable to industrialization. patsnap.comgoogle.com This approach can start with readily available materials and employs conventional chemical reactions, leading to the final product with high yield and purity. google.com

Another innovative strategy involves the direct amination of a precursor like 1,4-bis(4-hydroxyphenyl)piperazine. In this method, the precursor is reacted with ammonium (B1175870) acetate in acetic acid at high temperatures (200–220°C) to directly introduce an acetamido group. This intermediate, 1-(4-acetamidophenyl)-4-(4-hydroxyphenyl)piperazine, is then hydrolyzed to the final amine product. The hydrolysis can be achieved with high efficiency (95-97% yield) using reagents like thionyl chloride in methanol or through ammonolysis in ethylene glycol at 145°C. google.com These one-pot or streamlined approaches reduce the number of intermediate isolation steps, thereby enhancing throughput and making the process more favorable for industrial application.

Table 3: Comparison of Hydrolysis Methods for Acetamido Intermediate

| Method | Reagents/Conditions | Yield | Purity | Source(s) |

| Acidic Hydrolysis | Thionyl chloride, Methanol, Reflux | 97% | 99% | google.com |

| Ammonolysis | Ammonia, Ethylene glycol, 145°C | 95% | 99% | google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of increasing focus, aiming to reduce the environmental impact of chemical manufacturing. Traditional synthetic routes often involve hazardous reagents and solvents, generating significant waste. In contrast, greener approaches prioritize the use of less toxic substances, improve atom economy, and reduce energy consumption.

One notable green approach involves the use of water as a solvent. For instance, the synthesis of polymer(H;(CN)2N−) from salt((CN)2N−) and piperazine can be conducted in water at room temperature, offering a more environmentally benign alternative to organic solvents. nih.gov Similarly, the preparation of 1-(4-hydroxyphenyl) piperazine, a precursor to the target compound, has been demonstrated using water as a solvent with sodium hydroxide. patsnap.com

Another key principle is the reduction of hazardous byproducts. Some conventional methods for synthesizing piperazine derivatives rely on reagents like hydrobromic acid and boron trifluoride diethyl ether, which can produce substantial acidic waste. patsnap.com More sustainable methods aim to replace these with less harmful alternatives. For example, the use of catalysts that can be easily recovered and reused aligns with green chemistry goals. While not yet fully realized for this compound specifically, research into related compounds showcases the potential of photocatalysis and microwave-assisted synthesis to improve efficiency and reduce environmental harm. The development of one-pot synthesis methods also contributes to a greener process by minimizing intermediate isolation steps, thereby reducing solvent use and waste generation. core.ac.uk

Efforts are also being made to replace toxic reagents altogether. For example, the use of highly toxic mercury(II) chloride for deprotection steps in related syntheses is being challenged by less toxic alternatives like iron(III) chloride hexahydrate or bismuth triflate. mdpi.com

Exploration of Alternative Starting Materials and Reagents

Research into the synthesis of this compound has explored various starting materials and reagents to improve yield, purity, and cost-effectiveness. A common pathway involves the reaction of p-anisidine (B42471) with N,N-bis(2-haloethyl)-4-N-methyl-p-nitroaniline in a non-protonic solvent under alkaline conditions. google.com This is followed by catalytic hydrogenation to yield the final product. google.com

Alternative starting materials for the synthesis of related piperazine structures include diethanolamine, which can be used in a one-pot synthesis to generate 1-(4-methoxyphenyl) piperazine in situ, avoiding the handling of carcinogenic bis(2-chloroethyl)amine. core.ac.uk Another approach starts with 4-hydroxyaniline and dichloroethylamine hydrochloride to synthesize the 1-(4-hydroxyphenyl)piperazine (B1294502) intermediate. patsnap.com

The choice of reagents significantly impacts the reaction's efficiency and conditions. For instance, the Buchwald-Hartwig coupling reaction, a palladium-catalyzed cross-coupling, has been employed using piperazine and a suitable aryl halide. patsnap.com This method offers a versatile route to N-aryl piperazines. Different catalysts and ligands can be used to optimize this reaction. For example, palladium acetate with potassium tert-amylate in toluene has been used to achieve high yields. patsnap.com

Furthermore, the deprotection step, often necessary to reveal a functional group, can be achieved with various reagents. While hydrobromic acid is commonly used for demethylation, this method can require harsh conditions. Alternative strategies, such as using different protecting groups that can be removed under milder conditions, are an area of ongoing research.

Synthesis of Key Derivatives and Analogues of this compound

The core structure of this compound serves as a scaffold for the synthesis of numerous derivatives with diverse applications.

Synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine as a Pharmaceutical Intermediate

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine is a crucial intermediate in the synthesis of antifungal agents like posaconazole (B62084) and itraconazole (B105839). google.com Several synthetic strategies have been developed to produce this compound.

One common method begins with the reaction of N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline with p-methoxyaniline. This is followed by demethylation of the resulting 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759) using an acid like hydrobromic acid to yield 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine. The final step involves the reduction of the nitro group to an amine.

Another approach involves the reaction of 1-(4-hydroxyphenyl)piperazine with 1-chloro-4-nitrobenzene in the presence of an organic base such as N,N-Diisopropylethylamine. google.com The resulting nitro compound is then reduced to the desired aminophenyl derivative. google.com

| Starting Materials | Key Steps | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline, p-methoxyaniline | 1. Condensation/Cyclization 2. Demethylation 3. Nitro Reduction | 1. NaOH, DMF/Toluene 2. HBr, THF 3. Catalytic Hydrogenation | Overall yield ~35% | |

| 1-(4-Hydroxyphenyl)piperazine, 1-chloro-4-nitrobenzene | 1. Nucleophilic Aromatic Substitution 2. Nitro Reduction | 1. N,N-Diisopropylethylamine, N-Methylpyrrolidone 2. Catalytic Hydrogenation | Not specified | google.com |

| 1,4-bis(4-hydroxyphenyl)piperazine | 1. Amination/Acetylation 2. Hydrolysis | 1. Ammonium acetate, acetic acid, 200-220°C 2. Acid or base | 74-87% (acetamido intermediate) | google.com |

Synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine (B16758) for Neuropharmacological Research

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine and its analogues are of interest in neuropharmacological research due to their potential interaction with serotonin (B10506) receptors. smolecule.com The synthesis typically involves the reaction of 4-methoxyaniline with 1-chloro-4-nitrobenzene, followed by reduction of the nitro group and subsequent reaction with piperazine. smolecule.com An alternative route involves the reaction of aniline (B41778) with 4-methoxyaniline. This compound serves as a key intermediate for creating a variety of derivatives with potential antidepressant-like effects. smolecule.com

| Starting Materials | Key Steps | Reagents/Conditions | Reference |

|---|---|---|---|

| 4-methoxyaniline, 1-chloro-4-nitrobenzene, piperazine | 1. Formation of 4-(4-methoxyphenyl)-1-nitrobenzene 2. Reduction of nitro group 3. Reaction with piperazine | 1. Base 2. Catalytic hydrogenation (e.g., Pd/C) | smolecule.com |

| Aniline, 4-methoxyaniline | Direct reaction (details not specified) | Not specified |

Synthesis of 1-(4-Aminophenyl)piperazin-2-one and its Derivatives

The synthesis of 1-(4-Aminophenyl)piperazin-2-one and its derivatives introduces a carbonyl group into the piperazine ring, creating a lactam structure. While specific synthetic details for 1-(4-Aminophenyl)piperazin-2-one are not extensively documented in the provided search results, the synthesis of related piperazin-2-one (B30754) structures often involves the cyclization of an N-substituted amino acid derivative. For example, reacting an appropriately substituted aniline with an ethyl N-(2-chloroethyl)glycinate could lead to the formation of the piperazin-2-one ring. The amino group on the phenyl ring would likely be introduced in a protected form (e.g., as a nitro group) and then reduced in a final step.

Derivatization Strategies via Electrophilic Aromatic Substitution on Phenyl Rings

The phenyl rings of this compound are susceptible to electrophilic aromatic substitution, allowing for further functionalization. The amino group (-NH2) is a strong activating group and an ortho-, para-director, while the piperazine moiety is also generally considered activating. lkouniv.ac.in This means that electrophiles will preferentially add to the positions ortho and para to the amino group on one ring, and likely to the ortho and para positions relative to the piperazine nitrogen on the other phenyl ring, if present.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like Br2 or Cl2, often in the absence of a strong Lewis acid catalyst due to the activated nature of the ring. lkouniv.ac.in

Nitration: The introduction of a nitro group (-NO2) can be accomplished using a mixture of nitric acid and sulfuric acid. libretexts.org

Sulfonation: Reaction with sulfur trioxide in sulfuric acid can introduce a sulfonic acid group (-SO3H). libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like AlCl3. libretexts.org However, the strong activating nature of the amino group can lead to polysubstitution and other side reactions, often necessitating the use of a protecting group for the amine. lkouniv.ac.in

These derivatization strategies are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. smolecule.com

Functionalization of the Piperazine Ring for Enhanced Biological Activity

The 1-arylpiperazine scaffold is a cornerstone in medicinal chemistry, and its biological activity can be significantly modulated by functionalizing the second nitrogen atom (N4) of the piperazine ring. This position offers a convenient handle for introducing a wide array of substituents, thereby altering the molecule's physicochemical properties, such as polarity, lipophilicity, and size, which in turn influences its interaction with biological targets. Research has demonstrated that N4-functionalization is a key strategy for developing potent and selective ligands for various receptors and enzymes.

A common synthetic approach involves the nucleophilic substitution reaction between an N-arylpiperazine and a suitable electrophile. For instance, reacting 1-arylpiperazines with halo-acetyl compounds is a well-established method. A study on the synthesis of potential analgesic agents involved the reaction of various arylpiperazines with 2-chloro-1-phenylethanone in the presence of sodium carbonate to yield N-phenacyl-arylpiperazines. nih.gov This modification led to compounds with significant antinociceptive properties. nih.gov

Another widely employed strategy is the introduction of longer alkyl chains bearing a terminal functional group. This "long-chain arylpiperazine" model has been particularly successful in targeting G-protein coupled receptors (GPCRs). For example, derivatives are synthesized by reacting an arylpiperazine with a haloalkyl-substituted terminal moiety. acs.org Modifications to this terminal fragment, such as incorporating dione (B5365651) structures, have yielded compounds with high affinity for serotonin receptors like 5-HT1A and 5-HT2A, which are implicated in neuropsychiatric disorders. acs.orgmdpi.com Similarly, arylpiperazine derivatives have been developed as potent antagonists of the androgen receptor (AR) for applications in prostate cancer treatment. These syntheses often involve coupling the arylpiperazine core to a larger molecular scaffold via a multi-step process, ultimately functionalizing the N4 position. frontiersin.orgnih.gov

The table below summarizes various functionalizations at the N4-position of the arylpiperazine ring and the resulting biological activities.

| N4-Substituent | Synthetic Method | Starting Arylpiperazine | Resulting Biological Activity | Reference(s) |

| Phenacyl group | Nucleophilic substitution with 2-chloro-1-phenylethanone | 1-(3-(Trifluoromethyl)phenyl)piperazine | Analgesic (antinociceptive) | nih.gov |

| Acetamide-thiazole moiety | Nucleophilic substitution with 2-chloro-N-[4-(2-phenyl-4-thiazolyl)phenyl]acetamide | 1-(pyrimidin-2-yl)piperazine | Antifungal (Candida parapsilosis) | wiley.com |

| Butyl-heterobiarylcarboxamide | Multi-step synthesis involving amide coupling | 1-(2,3-Dichlorophenyl)piperazine | Dopamine (B1211576) D3 receptor antagonist | mdpi.com |

| Propyl-benzoxazinone | Nucleophilic substitution with N-(3-chloropropyl)benzoxazinone | 1-(2-Methoxyphenyl)piperazine | Biologically active agents (unspecified) | researchgate.net |

| Alkyl-triazinedione | Nucleophilic substitution with haloalkyl-triazinedione | 1-(2-Methoxyphenyl)piperazine | 5-HT1A/5-HT7 receptor agonist | acs.org |

Synthesis of Boronic Acid and Ester Derivatives for Drug Design

Boronic acids and their corresponding esters, such as pinacol (B44631) esters, are exceptionally valuable functional groups in modern drug design and discovery. nih.gov Their utility stems from their unique electronic properties, stability, and capacity to form reversible covalent bonds with biological nucleophiles, making them effective enzyme inhibitors. Furthermore, they are indispensable intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for constructing complex molecular architectures. clockss.org

While direct borylation of the this compound scaffold is not widely reported, the synthesis of molecules that strategically combine a phenylpiperazine moiety with a boronic acid or a related heterocyclic system like benzoxaborole has been successfully achieved. This approach aims to create bifunctional molecules where the phenylpiperazine unit provides a primary interaction with a receptor (e.g., serotonin or dopamine receptors), and the boronic acid group offers an additional binding or inhibitory function. researchgate.net

A key synthetic strategy for preparing such compounds involves the reductive amination between a formyl-substituted phenylboronic acid and an N-substituted piperazine. A study detailed a facile and effective method for synthesizing a series of benzylpiperazine derivatives of boronic acids by reacting 2-formylphenylboronic acid with various N-arylpiperazines. researchgate.net This reaction creates a direct linkage between the boronic acid-bearing ring and the piperazine nitrogen, yielding novel structures with potential as biologically active compounds. researchgate.net

Another innovative approach involves incorporating the phenylpiperazine motif into benzoxaborole systems. Benzoxaboroles are a class of boron-containing heterocycles known for their potent biological activities, including antifungal and anti-inflammatory properties. nih.gov Research has shown that synthesizing 3-amino-benzoxaboroles and functionalizing the amino group with various piperazine derivatives can lead to potent antifungal agents. mdpi.com For example, derivatives containing a phenylpiperazine substituent displayed significant activity against Candida albicans. The presence of a fluorine atom on the benzoxaborole ring was found to enhance this activity, whereas a similar substitution on the more distant phenylpiperazine ring had no significant effect. mdpi.com

The following table outlines synthetic approaches to creating molecules that incorporate both piperazine and boronic acid/ester functionalities.

| Synthetic Approach | Reactants | Resulting Compound Type | Application/Finding | Reference(s) |

| Reductive Amination | 2-Formylphenylboronic acid + N-Arylpiperazine | Benzylpiperazine derivative of boronic acid | Creation of novel bifunctional compounds. | researchgate.net |

| Multi-step synthesis | 2-Bromo-5-fluorobenzaldehyde + N-Arylpiperazine | Phenylpiperazine-substituted 3-amino-benzoxaborole | Potent antifungal agents against Candida albicans. | mdpi.com |

| Metalation and Esterification | 4-Bromoaniline + Diphenyl ketone, followed by metalation and reaction with trimethyl borate/pinacol | 4-Aminophenylboronic acid pinacol ester | A key building block for Suzuki couplings. | clockss.org |

Advanced Spectroscopic and Analytical Characterization of 1 4 Aminophenyl Piperazine and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 1-(4-Aminophenyl)piperazine and its derivatives. This method is widely used to separate, identify, and quantify each component in a mixture. For instance, the purity of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine (B16758) is determined to be greater than or equal to 96.0% by HPLC analysis. vwr.com Similarly, tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate is found to have a purity of over 98.0% as measured by HPLC. tcichemicals.com

The versatility of HPLC is demonstrated in its application for monitoring reaction progress and ensuring the quality of final products. In the synthesis of N-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine, HPLC is used to follow the reaction's progression. google.com Furthermore, HPLC is a standard method for detecting byproducts and ensuring a purity of greater than 95% for compounds like 1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine. A developed HPLC method for imatinib (B729) mesylate and its related substances, including a piperazine (B1678402) derivative, utilized an Atlantis T3 column with UV detection at 230 nm. ijpsonline.com The mobile phase consisted of a 50:50 (v/v) mixture of methanol (B129727) and a buffer containing 0.01 M of 1-Octane sulphonic acid with 0.2% trifluoroacetic acid. ijpsonline.com This method proved to be sensitive, accurate, and reproducible for impurity profiling. ijpsonline.com

For more complex analyses, such as in metabolomics, derivatization techniques are used to improve detection. The use of N-(4-aminophenyl)piperidine as a derivatization tag has been shown to significantly enhance the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS), a technique related to HPLC. rowan.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined. digitaloceanspaces.com

¹H NMR provides detailed information about the number and types of hydrogen atoms and their chemical environments. digitaloceanspaces.com For example, the ¹H NMR spectrum of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine shows characteristic signals for the aromatic protons between δ 6.98–6.46 ppm, the amine protons at δ 4.56 ppm, the hydroxyl proton at δ 3.75 ppm, and the piperazine protons between δ 3.17–2.98 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. digitaloceanspaces.com The characterization of novel N,N'-substituted piperazines for bioorthogonal labeling was achieved through a combination of ¹H and ¹³C NMR, among other techniques. beilstein-journals.org These analyses confirmed the molecular structure and functional groups. arabjchem.org

The combination of ¹H and ¹³C NMR is powerful. For instance, the structural confirmation of newly synthesized piperazine derivatives is often achieved through detailed analysis of both ¹H and ¹³C NMR spectra. arabjchem.org In the characterization of 1-Boc-4-(4-aminophenyl)piperazine, proton NMR is used to confirm the structure and assess purity, with an assay requirement of ≥96.0%. thermofisher.com

| Compound | Technique | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|---|

| 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine | ¹H NMR | Not Specified | 6.98–6.46 (m, 8H, aromatic) |

| 4.56 (s, 2H, NH₂) | |||

| 3.75 (s, 1H, OH) | |||

| 3.17–2.98 (m, 8H, piperazine) | |||

| 4-(3-Azidopropyl)-1-(4-nitrobenzoyl)piperazine | ¹³C NMR | CDCl₃ | 26.2 (CH₂), 42.3, 47.7, 52.7, 53.5 (4 × Pip-C), 49.5 (CH₂N₃), 55.1 (NCH₂), 124.0 (C-m), 128.2 (C-o), 142.1 (C-i), 148.5 (C-p), 168.0 (C=O) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. tutorchase.com It is a crucial tool in the characterization of this compound and its derivatives. The molecular ion peak in the mass spectrum provides the molecular weight of the compound, while the fragmentation pattern offers clues about its structural components. tutorchase.com

For example, the molecular formula of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine is C₁₆H₁₉N₃O, corresponding to a molecular weight of 269.34 g/mol . Similarly, this compound has a molecular formula of C10H15N3 and a molecular weight of 177.25 g/mol . nih.gov Mass spectrometry is routinely used to verify the molecular weight and fragmentation patterns of synthesized piperazine derivatives.

Ultrasensitive Mass Spectrometric Assays in Organic Molecule Analysis

Recent advancements in mass spectrometry have led to the development of ultrasensitive assays capable of detecting organic molecules at extremely low concentrations. rsc.org These methods are vital in various scientific fields, including biomedicine and materials science. rsc.org Techniques have been developed to overcome challenges such as analyte loss during sample preparation and insufficient sensitivity. rsc.org As a result, detection limits at the femtomole, attomole, and even zepto- and yoctomole levels are now achievable. rsc.org These ultrasensitive mass spectrometric assays hold great promise for new discoveries in bioscience and other areas where trace-level detection of organic molecules like this compound and its derivatives is critical. rsc.org

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C10H15N3 | 177.25 | 67455-41-8 |

| 1-(4-Aminophenyl)-4-methylpiperazine | C₁₁H₁₇N₃ | 191.27 | 16153-81-4 |

| 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine | C₁₆H₁₉N₃O | 269.34 | 74853-08-0 |

| 1-Boc-4-(4-aminophenyl)piperazine | C15H23N3O2 | 277.37 | 170911-92-9 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. orgchemboulder.com Organic molecules absorb infrared radiation at specific wavelengths, causing molecular vibrations such as stretching and bending. orgchemboulder.com The resulting IR spectrum is a plot of percent transmittance against wavenumber, where different peaks correspond to specific types of chemical bonds and functional groups. orgchemboulder.com

In the analysis of this compound and its derivatives, IR spectroscopy is used to confirm the presence of key functional groups. arabjchem.org For example, the IR spectrum of an amine will show characteristic N-H stretching vibrations. libretexts.org Aromatic hydrocarbons exhibit C-H stretching around 3000-3100 cm⁻¹ and C=C bond stretching in the 1500-1600 cm⁻¹ region. mvpsvktcollege.ac.in The presence of a carbonyl group (C=O) in a derivative would be indicated by a strong absorption band in the range of 1660-1820 cm⁻¹. vscht.cz The region from 4000-1300 cm⁻¹ is particularly useful for identifying specific functional groups. orgchemboulder.com

Elemental Analysis for Compound Composition Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a synthesized compound. It determines the percentage by weight of each element (carbon, hydrogen, nitrogen, etc.) in a sample. This data is then compared to the theoretical values calculated from the compound's molecular formula to confirm its identity and purity.

For instance, in the synthesis of various organic compounds, elemental analysis is performed to ensure the final product has the correct stoichiometry. rsc.org It is a standard procedure, along with HPLC, to validate the composition of molecules like 1-(4-Aminophenyl)piperidine-4-carboxamide. The successful synthesis of novel piperazine derivatives is often confirmed by elemental analysis, in conjunction with other spectroscopic methods. beilstein-journals.org

| Compound | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| C10H6ClF3N2 (Example Derivative) | C | 48.70 | 48.65 |

| H | 2.45 | 2.41 | |

| N | 11.36 | 11.40 | |

| C11H10F3N3 (Example Derivative) | C | 54.77 | 54.69 |

| H | 4.18 | 4.22 | |

| N | 17.42 | 17.35 |

X-ray Diffraction for Crystalline Structure Determination

For derivatives of this compound that can be obtained in crystalline form, X-ray diffraction is invaluable for unambiguous structure determination. For example, in the study of novel N,N'-substituted piperazines, X-ray diffraction was used to analyze the crystalline structure. beilstein-journals.org The data revealed a partial double-bond character for the C1-N1 bond, leading to a limited rotational ability and the presence of two conformers in solution, which was also observed by NMR spectroscopy. beilstein-journals.org This level of structural detail is often unattainable by other analytical methods and is crucial for understanding the compound's properties and behavior.

Spectroscopic Investigations of Molecular Interactions

The molecular structure of this compound, featuring electron-donating amino and piperazine groups and a π-system in the phenyl ring, facilitates a range of non-covalent molecular interactions. These interactions are crucial for understanding its chemical behavior in different environments, its potential as a building block for functional materials, and its role in biological systems. Spectroscopic techniques are paramount in elucidating the nature and dynamics of these interactions, including solvatochromism, the formation of charge-transfer complexes, metal ion coordination, and hydrogen bonding.

Solvatochromic Effects

Solvatochromism refers to the change in the absorption or emission spectrum of a chemical substance as the polarity of the solvent is altered. This phenomenon arises from differential solvation of the ground and excited states of the molecule. For molecules like this compound, which possess intramolecular charge transfer (ICT) character, the excited state is typically more polar than the ground state. Consequently, an increase in solvent polarity leads to a greater stabilization of the excited state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum.

Spectroscopic studies on related aminophenyl-piperazine derivatives demonstrate significant solvatochromic shifts. researchgate.net The investigation typically involves recording UV-Vis absorption and fluorescence spectra in a series of solvents with varying polarity, from non-polar (e.g., cyclohexane) to highly polar (e.g., methanol, water). iku.edu.trconicet.gov.ar While the absorption maximum (λ_abs_) may show minor shifts, the fluorescence emission maximum (λ_em_) often exhibits a pronounced red shift with increasing solvent polarity, which is a hallmark of an ICT process. nih.gov This behavior indicates an increase in the dipole moment upon excitation.

Table 1: Representative Solvatochromic Data for an Aminophenyl-Piperazine Derivative

This table is generated based on typical data for similar compounds to illustrate the expected solvatochromic effect.

| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Toluene (B28343) | 33.9 | 365 | 430 | 4580 |

| Chloroform (B151607) | 39.1 | 368 | 455 | 5890 |

| Dichloromethane (B109758) | 40.7 | 370 | 475 | 6650 |

| Acetonitrile | 45.6 | 369 | 510 | 8680 |

| Methanol | 55.4 | 367 | 545 | 10450 |

Charge-Transfer (CT) Complex Formation

The electron-rich nature of the aminophenyl and piperazine moieties makes this compound an excellent electron donor, enabling it to form charge-transfer (CT) complexes with various π-electron acceptors. researchgate.net These complexes are characterized by the appearance of a new, broad absorption band in the UV-Vis spectrum, which is absent in the spectra of the individual donor or acceptor molecules. ajrconline.org This band corresponds to the energy required for an electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Common acceptors used in these studies include picric acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and tetrachloro-1,4-benzoquinone (chloranil). researchgate.netresearchgate.net The formation and stoichiometry (often 1:1) of these complexes are typically investigated in a non-polar solvent like chloroform or dichloromethane using spectrophotometric titrations. ajrconline.orgnih.gov The Benesi-Hildebrand method is frequently applied to the spectral data to determine key thermodynamic parameters such as the formation constant (K_CT_) and the molar extinction coefficient (ε_CT_) of the complex. ijeit.com

Table 2: Spectroscopic Data for Charge-Transfer Complexes of Piperazine Derivatives with π-Acceptors

This table presents typical values based on studies of similar donor-acceptor systems.

| Donor System | Acceptor | Solvent | λmax of CT Band (nm) | Formation Constant (KCT) (L mol-1) | Molar Absorptivity (εmax) (L mol-1 cm-1) |

| Piperazine Derivative | Picric Acid | Methanol | 440-450 | 1.2 x 104 | 0.8 x 103 |

| Piperazine Derivative | Chloranil (p-CHL) | Acetonitrile | 554 | 6.0 x 105 | 1.5 x 104 |

| Piperazine Derivative | DDQ | Chloroform | 585 | 8.5 x 103 | 1.1 x 103 |

Metal Ion Interactions

The nitrogen atoms of the piperazine ring and the exocyclic amino group in this compound are potential coordination sites for metal ions. mdpi.com The interaction with metal ions can be effectively studied using fluorescence and UV-Vis absorption spectroscopy. Often, a fluorophore is attached to the piperazine derivative to create a chemosensor. The binding of a metal ion modulates the photophysical properties of the fluorophore. nih.gov

A common mechanism for sensing is Photoinduced Electron Transfer (PET). In the absence of a metal ion, the lone pair of electrons on a piperazine nitrogen can quench the fluorescence of the attached fluorophore via PET. Upon coordination with a metal cation (e.g., Zn²⁺, Cd²⁺), the lone pair becomes engaged in the metal-ligand bond, which inhibits the PET process and leads to a significant enhancement of fluorescence ("turn-on" sensing). researchgate.netnih.gov Conversely, binding to certain paramagnetic metal ions, such as Cu²⁺ or Hg²⁺, can quench fluorescence through electron or energy transfer mechanisms. researchgate.netacs.org Spectroscopic titrations, where the concentration of the metal ion is gradually increased, allow for the determination of binding stoichiometry and association constants. google.com

Table 3: Research Findings on Fluorescence Response of Piperazine-Based Sensors to Metal Ions

| Sensor Structure | Metal Ion | Spectroscopic Change | Mechanism | Binding Constant (Ka) |

| Naphthalimide-Piperazine | Cu²⁺ | Fluorescence Quenching | Ligand-to-Metal Charge Transfer (LMCT) | 3.6 x 10⁵ M⁻¹ |

| Naphthalimide-Piperazine | Hg²⁺ | Fluorescence Quenching | Heavy-Atom Effect / LMCT | 3.9 x 10⁴ M⁻¹ |

| Anthracene-Piperazine | Zn²⁺ | >20-fold Fluorescence Enhancement | Chelation-Enhanced Fluorescence (CHEF) / PET Inhibition | Not Reported |

| BODIPY-Piperazine | Al³⁺, Cr³⁺ | Multi-fold Fluorescence Enhancement | CHEF / PET Inhibition | Not Reported |

Hydrogen Bonding Interactions

This compound contains two N-H protons (one on the aniline (B41778) amine and one on the piperazine amine) that can act as hydrogen bond donors. The three nitrogen atoms can also act as hydrogen bond acceptors. These interactions can be readily investigated using FT-IR spectroscopy.

In a typical FT-IR study, the spectrum of this compound would be recorded in a non-polar solvent (e.g., CCl₄) and compared with spectra in hydrogen-bond accepting or donating solvents. The formation of a hydrogen bond (e.g., N-H···O) weakens the N-H bond, causing its stretching frequency (ν_N-H_) to shift to a lower wavenumber (red shift) and the absorption band to become broader and more intense. For instance, the symmetric and asymmetric N-H stretching bands of the primary amino group and the single N-H stretch of the piperazine ring would be sensitive to such interactions. arabjchem.orgptfarm.pl

Table 4: Typical FT-IR Frequencies and Expected Shifts Due to Hydrogen Bonding

| Functional Group | Typical Wavenumber (cm-1) (in non-polar solvent) | Expected Change upon H-Bonding |

| Aryl Amine N-H (asymmetric stretch) | 3450 - 3480 | Shift to lower frequency, broadening |

| Aryl Amine N-H (symmetric stretch) | 3370 - 3400 | Shift to lower frequency, broadening |

| Piperazine N-H (stretch) | 3300 - 3330 | Shift to lower frequency, broadening |

| C-N Stretch | 1250 - 1340 | Shift to higher frequency |

Theoretical and Computational Chemistry Studies on 1 4 Aminophenyl Piperazine

Quantum Chemical Calculations (DFT, B3LYP) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Studies employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set have been utilized to optimize the molecular structure of 1-(4-aminophenyl)piperazine and its derivatives. researchgate.net These calculations are crucial for understanding the molecule's geometry, including bond lengths and angles, which are foundational for its reactivity and interactions. researchgate.net

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. researchgate.netresearchgate.net This is instrumental in predicting how the molecule will interact with other molecules, such as biological receptors.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule. researchgate.netresearchgate.net

For a related compound, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759), DFT calculations at the CAM-B3LYP/6-311+G(d) level were used to determine the electric parameters, showing a significant increase in the total dipole moment in the crystalline environment compared to the isolated molecule, highlighting the impact of intermolecular interactions. rsc.org

Table 1: Calculated Quantum Chemical Parameters for a Chalcone (B49325) Derivative

| Parameter | Value |

| EHOMO | -5.9038 eV |

| ELUMO | -2.2833 eV |

| Energy Gap (ΔE) | 3.6205 eV |

| Electrophilicity Index (ω) | 4.628 |

Data derived from a study on a related chalcone compound, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations provide detailed information about the conformational flexibility and stability of molecules over time.

For phenyl-piperazine scaffolds, extended MD simulations have been employed to analyze conformational changes, which is crucial for understanding their interaction with biological targets. nih.gov MD simulations can reveal the stability of a ligand's pose within a receptor's binding site, as demonstrated in studies of various compounds. scispace.com The process often involves simulating the molecule in a solvent, such as water, to mimic physiological conditions and observe its dynamic behavior. scispace.com

A recent study on 1-(4-Aminophenyl)-4-(4-methoxyphenyl) piperazine (B1678402) utilized MD simulations to understand its stability and interactions in different solvent environments. researchgate.net These simulations are essential for confirming the stability of docking-predicted poses and for observing the role of surrounding molecules, like water, in the interaction. scispace.com

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comnih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological receptor. scispace.comnih.govmdpi.com

The process involves:

Preparation of the Ligand and Receptor: This includes generating and optimizing the 3D structure of the ligand and preparing the receptor, which is often a protein. scispace.com

Docking Simulation: A search algorithm explores various possible binding poses of the ligand within the receptor's active site. nih.gov

Scoring and Analysis: A scoring function evaluates the binding affinity of each pose, and the top-ranked poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netmdpi.com

In a study of novel 1-amidino-4-phenylpiperazine derivatives as agonists for the human TAAR1 receptor, molecular docking was used to elucidate the binding modes. mdpi.com The results highlighted the importance of a salt bridge formation with a conserved aspartic acid residue and π-π stacking interactions with aromatic residues in the receptor cavity. mdpi.com Similarly, docking studies on phenyl-piperazine pharmacophores have been used to predict their binding to the ATP-binding site of the eIF4A1 helicase. nih.gov

Table 2: Key Interactions Identified in Molecular Docking Studies of Phenylpiperazine Derivatives

| Interaction Type | Interacting Residues (Example) | Receptor (Example) |

| Salt Bridge | Aspartic Acid (D3.32) | Human TAAR1 Receptor |

| π-π Stacking | Aromatic Residues | Human TAAR1 Receptor |

| Hydrogen Bonds | Gln200, Val224 | Porcine Pancreatic Elastase |

| Hydrophobic Interactions | Val224, Phe223 | Porcine Pancreatic Elastase |

Data compiled from studies on phenylpiperazine derivatives and their interactions with various receptors. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR studies on derivatives of phenylpiperazine and similar structures have been conducted to understand how different structural modifications affect their biological activity. mdpi.comnih.govresearchgate.net These studies involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities, such as IC50 values. mdpi.comnih.gov

For instance, in a study of 2,4-diamino-pyrimidine derivatives, QSAR analysis indicated that lipophilicity is a key driver for improved anti-malarial activity. nih.gov Another QSAR study on 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists used a neural network approach to correlate molecular descriptors with analgesic activity. nih.gov

Once a reliable QSAR model is established, it can be used to predict the biological activity of new, unsynthesized compounds. mdpi.com This predictive capability is highly valuable in drug discovery as it allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources.

For example, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been used to guide the design of new Bcr-Abl inhibitors based on a purine (B94841) scaffold with a piperazine moiety. mdpi.com These models provide 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.com

Correlation of Structural Features with Biological Activities

Computational Alanine (B10760859) Scanning Mutagenesis for Protein Interactions

Computational Alanine Scanning Mutagenesis (CASM) is a technique used to identify key amino acid residues ("hot spots") at the interface of a protein-ligand or protein-protein complex that are critical for binding affinity. nih.govulisboa.ptwhiterose.ac.uknovapublishers.com This method involves computationally mutating specific residues to alanine and calculating the change in binding free energy (ΔΔGbinding). mdpi.comnih.gov A significant increase in ΔΔGbinding upon mutation indicates that the original residue plays a crucial role in the interaction.

This method can be used to refine pharmacophore models and guide the design of more potent and selective ligands. mdpi.com For example, in a study on elastase inhibitors, CASM was used to evaluate the effect of single residue mutations on binding affinity and protein stability. mdpi.com The results helped to simplify a pharmacophore model by highlighting the most significant interactions. mdpi.com

Table 3: Example of Computational Alanine Scanning Results

| Mutated Residue | Predicted Stability Change (ΔΔGstability) (kcal/mol) | Implication |

| Val224 | > 3 | Significant worsening of binding free energy; a "hot spot" |

| Thr236 | > 3 | Worsening of binding free energy |

| Thr221 | > 3 | Worsening of binding free energy |

Data derived from a study on elastase inhibitors, illustrating how CASM identifies critical residues for ligand binding. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. plos.org By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of all other promolecules, it provides a graphical representation of contacts between molecules. plos.org The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative significance of these non-covalent interactions. researchgate.net

The primary interactions observed in the crystal structures of arylpiperazine salts involve hydrogen bonds and van der Waals forces. nih.gov A typical distribution of these interactions, quantified as a percentage of the total Hirshfeld surface area, is detailed in the table below, based on analogous structures. These interactions include contacts between hydrogen atoms (H···H), hydrogen and carbon (H···C/C···H), hydrogen and nitrogen (H···N/N···H), and hydrogen and oxygen (H···O/O···H) when counter-ions or solvates are present. nih.govnih.gov

Table 1: Representative Intermolecular Contacts for Arylpiperazine Derivatives from Hirshfeld Surface Analysis (Data is illustrative based on analyses of closely related structures like 1-(4-nitrophenyl)-piperazine salts and other heterocyclic compounds)

| Interaction Type | Contribution to Hirshfeld Surface | Description |

| H···H | ~37-46% | Represents the most significant contribution, indicating the high frequency of contacts between hydrogen atoms on the molecular surface. nih.govapolloscientific.co.uk |

| H···C/C···H | ~8-16% | Corresponds to weaker van der Waals forces and potential C-H···π interactions involving the phenyl ring. nih.govapolloscientific.co.uk |

| H···N/N···H | ~13-23% | Highlights the presence of N-H···N hydrogen bonds, which are crucial for linking molecules into chains or specific motifs. nih.govapolloscientific.co.uk |

| H···O/O···H | ~12-17% | Significant in salts or hydrated crystals, representing strong N-H···O or O-H···N hydrogen bonds with anions or water molecules. nih.govapolloscientific.co.uk |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For arylpiperazine derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine the energies and distributions of these orbitals. researchgate.netdergipark.org.tr Studies on analogous compounds, such as 1-(4-fluorophenyl)piperazine, show that the electron density of the HOMO is typically localized on the aminophenyl ring, which is the most electron-rich part of the molecule and thus the primary site for electrophilic attack. dergipark.org.tr Conversely, the LUMO is often distributed over the piperazine ring and the phenyl substituent, indicating the likely regions for nucleophilic attack. dergipark.org.tr

The FMO analysis provides key quantum chemical parameters that describe the molecule's reactivity.

Table 2: Key Quantum Chemical Parameters from FMO Analysis (Values are conceptual and based on typical findings for arylpiperazine derivatives)

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. mdpi.com |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. mdpi.com |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of charge transfer. |

| Electronegativity (χ) | -µ | The power of an atom or molecule to attract electrons. mdpi.com |

These parameters are instrumental in predicting how this compound might interact with biological targets or other chemical species. researchgate.net

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method that visualizes and characterizes non-covalent interactions (NCIs) in real space. tandfonline.com It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). tandfonline.com The RDG is plotted against the electron density, revealing peaks at low densities that correspond to various types of interactions. tandfonline.com

The resulting 3D visualization is typically color-coded to differentiate the nature of these interactions:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces depict weak, delocalized van der Waals interactions.

Red surfaces signify repulsive steric clashes between atoms.

For arylpiperazine derivatives, RDG analysis complements Hirshfeld surface analysis by providing a qualitative and intuitive picture of the bonding topology. researchgate.net It can clearly distinguish the strong N-H···N or N-H···O hydrogen bonds that often dictate the primary structure of molecular assemblies from the weaker, but cumulatively important, van der Waals forces that contribute to crystal packing. researchgate.nettandfonline.com This method is particularly useful for identifying the specific atoms involved in stabilizing the compound's conformation and its interactions with neighboring molecules. researchgate.net

Prediction of Physicochemical Properties (LogP, TPSA, H-bond acceptors/donors)

The physicochemical properties of a molecule are critical for predicting its behavior in various environments, including biological systems. Properties such as lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen bonding capacity are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These properties for this compound have been computationally predicted and are available in chemical databases. nih.gov

LogP (Octanol-Water Partition Coefficient) is a measure of a compound's lipophilicity or hydrophobicity. A low LogP value suggests higher water solubility.

Topological Polar Surface Area (TPSA) is the surface sum over all polar atoms in a molecule. It is a good predictor of passive molecular transport through membranes. nih.gov

Hydrogen Bond Donors and Acceptors refer to the number of sites on a molecule that can donate or accept a hydrogen atom in a hydrogen bond. These are crucial for solubility and binding to biological targets. Compounds with hydrogen-bonding capability are classified as donors if they have a hydrogen atom bonded to a highly electronegative atom (like N or O) and as acceptors if they possess an electronegative atom with a lone pair of electrons.

Table 3: Computed Physicochemical Properties of this compound

| Property | Predicted Value | Reference |

| Molecular Weight | 177.25 g/mol | nih.gov |

| LogP (XLogP3) | 0.5 | nih.gov |

| Topological Polar Surface Area (TPSA) | 41.3 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

These predicted values suggest that this compound is a relatively polar molecule with moderate water solubility and significant hydrogen bonding potential, characteristics that are important for its interaction with biological systems.

Pharmacological and Medicinal Chemistry Research Involving 1 4 Aminophenyl Piperazine

Role of 1-(4-Aminophenyl)piperazine as a Key Intermediate in Drug Synthesis

The structural attributes of this compound make it an invaluable building block in the pharmaceutical industry. The presence of a primary aromatic amine and a secondary amine within the piperazine (B1678402) ring allows for diverse chemical modifications, leading to the creation of complex molecules with therapeutic potential.

Precursor in Antifungal Agent Synthesis (e.g., Posaconazole (B62084), Itraconazole)

One of the most notable applications of this compound derivatives is in the synthesis of potent triazole antifungal agents. Specifically, the related compound 4-[4-(4-aminophenyl)-1-piperazinyl]phenol is a key intermediate in the production of posaconazole. google.comchemicalbook.comcymitquimica.com Posaconazole is a broad-spectrum antifungal medication used to treat and prevent invasive fungal infections, particularly in immunocompromised patients. google.com The synthesis of posaconazole involves the condensation of this piperazine intermediate with other complex chemical moieties. drugfuture.com

Similarly, 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine (B16758) serves as a crucial intermediate in the synthesis of itraconazole (B105839), another widely used antifungal drug. chemicalbook.comchemdad.comlookchem.com The synthesis pathway for itraconazole utilizes this specific piperazine derivative to construct the core structure of the final active pharmaceutical ingredient. chemicalbook.com The versatility of the aminophenylpiperazine core allows for its incorporation into the complex structures of these antifungal agents, highlighting its importance in combating serious fungal diseases.

Building Block for Novel Drug Candidates and Bioactive Molecules

Beyond its established role in antifungal synthesis, this compound and its derivatives are extensively used as foundational structures for the development of novel drug candidates and other bioactive molecules. chemimpex.com Medicinal chemists utilize the reactive sites on the molecule to generate libraries of new compounds with diverse pharmacological activities. researchgate.net The ability to modify the structure allows for the fine-tuning of properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles. chemimpex.com

Research has shown that derivatives of this compound are being explored for various therapeutic applications, including the development of agents for neurological disorders. chemimpex.com For instance, the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids has been reported, demonstrating the adaptability of the piperazine core in creating complex molecules with potential therapeutic benefits. acs.org Furthermore, the design and synthesis of 1,4-diformyl-piperazine ferrostatin-1 derivatives as novel ferroptosis inhibitors underscore the broad applicability of the piperazine scaffold in addressing different disease pathways. nih.gov

Neuropharmacological Applications and Neurotransmitter System Modulation

The this compound scaffold is a privileged structure in neuropharmacology due to its ability to interact with various neurotransmitter receptors, particularly those in the serotonergic and dopaminergic systems. This has led to extensive research into its potential for treating a range of neurological and psychiatric disorders.

Interaction with Serotonin (B10506) Receptors and Potential Antidepressant Effects

Derivatives of this compound have been shown to interact with serotonin (5-HT) receptors, which are key targets for antidepressant medications. nbinno.com Some of these compounds act as serotonin reuptake inhibitors, increasing the concentration of serotonin in the synaptic cleft and thereby alleviating symptoms of depression. nbinno.com The arylpiperazine moiety is a common feature in many drugs that target the 5-HT₁A receptor. nih.gov

For example, studies on 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, which incorporate the arylpiperazine structure, have been conducted to evaluate their potential as antidepressants with a dual mechanism of action involving 5-HT reuptake inhibition and 5-HT1A receptor antagonism. researchgate.net Similarly, new derivatives of N-(2-methoxyphenyl)piperazine have been synthesized and shown to have a high affinity for 5-HT1A and 5-HT7 receptors, exhibiting antidepressant-like activity in preclinical models. nih.gov Research on compounds like 1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)-piperazine (LY 165163) has provided evidence for agonist activity at central 5-HT receptors. capes.gov.br

Development of Drugs Targeting Neurological and Psychiatric Disorders

The versatility of the this compound core has facilitated its use in the development of drugs for a variety of neurological and psychiatric conditions beyond depression. chemimpex.com The ability to modify the structure allows for the creation of compounds with specific affinities for different receptors, leading to targeted therapeutic effects. chemimpex.com

Piperazine derivatives are being investigated for their potential in treating conditions like anxiety and other central nervous system disorders. smolecule.com The development of drugs targeting neurological disorders often involves using this compound derivatives as key intermediates. smolecule.com For instance, piperazine derivatives are being explored as potential therapeutic agents for Alzheimer's disease. nih.gov

Research on Antipsychotic Drug Development

The arylpiperazine moiety is a well-established pharmacophore in the design of antipsychotic drugs. researchgate.net Many atypical antipsychotics incorporate this structural feature, which contributes to their efficacy in treating the symptoms of psychosis. nih.gov Derivatives of this compound have been investigated for their potential as novel antipsychotic agents. researchgate.net

Research has shown that certain piperazine derivatives can act as dopamine (B1211576) receptor antagonists, which is a key mechanism of action for many antipsychotic medications. nbinno.com The modulation of dopamine and serotonin receptors by these compounds can help to alleviate the positive and negative symptoms of schizophrenia. nih.gov The ongoing synthesis and evaluation of new arylpiperazine derivatives continue to be a promising area of research for the development of more effective and better-tolerated antipsychotic drugs. researchgate.netijpba.info

Antimicrobial Activity of this compound Derivatives

The global challenge of microbial resistance has spurred the search for novel antimicrobial agents. Derivatives of this compound have emerged as a promising class of compounds with a broad spectrum of activity.

Antibacterial and Antifungal Efficacy

Derivatives of this compound have demonstrated significant efficacy against various bacterial and fungal strains. researchgate.net For instance, certain azole-containing piperazine derivatives have shown high broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 to 25.0 μg/mL, comparable to standard drugs like chloramphenicol (B1208) and fluconazole. primescholars.com

Studies have shown that these compounds are active against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Micrococcus luteus, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. researchgate.netprimescholars.com Additionally, high fungistatic activity has been observed against Candida species, with some derivatives showing MICs as low as 0.49 µg/mL against Candida parapsilosis. researchgate.net The introduction of a phenylpiperazine moiety has been found to be crucial for high antibacterial activity. nih.gov

Interactive Table: Antibacterial and Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Target Microbe | Activity (MIC) | Source |

|---|---|---|---|

| Azole-containing piperazine derivative | Various bacteria and fungi | 3.1-25.0 µg/mL | primescholars.com |

| Piperazine derivative PG7 | Candida parapsilosis | 0.49 µg/mL | researchgate.net |

| Piperazine derivative PG8 | Candida parapsilosis | 0.98 µg/mL | researchgate.net |

| This compound thioamide derivative 2e | Anaerobic bacteria | Not specified | researchgate.net |

Activity Against Multidrug-Resistant Strains

A significant area of research is the activity of these derivatives against multidrug-resistant (MDR) strains of bacteria, which pose a major threat to public health. researchgate.net Research has demonstrated the potential of novel piperazine derivatives against various pathogens, including MDR strains. researchgate.net For example, certain derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). The development of compounds that can overcome existing resistance mechanisms is a critical focus of ongoing studies. nih.gov

Antitumor and Antiproliferative Activities of Derivatives